2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step reactions, including the reaction of different piperazine compounds with various agents. For instance, synthesis processes have been described where piperazine derivatives are obtained through reactions involving chloromethyl-oxadiazole and dimethylphenyl compounds, leading to products characterized by intramolecular interactions and specific molecular structures (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of related piperazine compounds demonstrates significant intramolecular and intermolecular interactions, such as hydrogen bonds, which contribute to the stability and properties of the crystals. For example, studies have shown weak intramolecular C—H⋯N interactions and intermolecular N—H⋯O and C—H⋯O hydrogen bonds contributing to crystal packing (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, leading to a range of biological activities. For instance, derivatives have been synthesized and evaluated for antiallergy activity, demonstrating the diverse reactivity and potential applications of these compounds in medicinal chemistry (Walsh et al., 1990).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, are influenced by their molecular structure. Studies involving organic crystal engineering with piperazine diones have explored the impact of molecular configuration on solubility and crystallization, highlighting the relationship between structure and physical properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity and interaction with biological molecules, are central to their potential therapeutic applications. The synthesis and study of derivatives, including their antibacterial activities, provide insights into their chemical behaviors and interactions (Desai & Chikhalia, 2005).
properties
IUPAC Name |
2-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-18-17(24)21-8-7-19-16(23)14(21)10-15(22)20-13-6-5-11(2)12(3)9-13/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,18,24)(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSXNGXTOPUCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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